molecular formula C15H22N4 B11733950 N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11733950
M. Wt: 258.36 g/mol
InChI Key: GRTURIYXQXJPCS-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group with a dimethylamino substituent can be introduced via a Friedel-Crafts alkylation reaction using 4-(dimethylamino)benzyl chloride and the pyrazole derivative.

    Alkylation: The final step involves the alkylation of the pyrazole nitrogen with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-5-amine
  • N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-3-amine

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H22N4/c1-5-19-11-12(2)15(17-19)16-10-13-6-8-14(9-7-13)18(3)4/h6-9,11H,5,10H2,1-4H3,(H,16,17)

InChI Key

GRTURIYXQXJPCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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